5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine: is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethylphenyl isothiocyanate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the nitrogen atoms, potentially leading to the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the 3,5-dimethylphenyl group, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. These include anti-inflammatory, antimicrobial, and anticancer activities. The thiadiazole ring is known to enhance the biological activity of many pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This binding is often facilitated by the sulfur and nitrogen atoms in the thiadiazole ring, which can form hydrogen bonds and other interactions with the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 5-Phenyl-1,3,4-thiadiazol-2-amine
- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
- 5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-amine
Comparison: Compared to these similar compounds, 5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine is unique due to the specific positioning of the methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules. For example, the presence of methyl groups at the 3 and 5 positions can enhance steric hindrance, affecting the compound’s ability to participate in certain reactions.
Biological Activity
5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Synthesis
The compound features a thiadiazole ring substituted with a 3,5-dimethylphenyl group. The synthesis of such compounds typically involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones, leading to the formation of 1,3,4-thiadiazole derivatives.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties for various thiadiazole derivatives, including those similar to this compound. Notably:
- Cell Viability Assays : The compound exhibited promising anti-proliferative effects against cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). For instance, one derivative showed an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of treatment .
- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of STAT transcription factors (particularly STAT3) and cyclin-dependent kinase 9 (CDK9), which are crucial for cell proliferation and survival. Molecular docking studies indicated that the compound could interfere with DNA binding and kinase activity .
Table 1: Anticancer Activity of Thiadiazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | LoVo | 2.44 | Inhibits STAT3 |
This compound | MCF-7 | 23.29 | Inhibits CDK9 |
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties:
- Bacterial Inhibition : Compounds similar to this compound have shown moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives demonstrated effective inhibition zones against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The compound has exhibited antifungal properties as well. Studies indicated that certain derivatives showed effectiveness against fungal strains such as Aspergillus niger and Candida albicans, suggesting potential for therapeutic applications in treating fungal infections .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Microorganism | Zone of Inhibition (mm) |
---|---|---|
This compound | S. aureus | 15–19 |
This compound | E. coli | Moderate |
This compound | A. niger | Effective |
Case Studies
A study conducted on various thiadiazole derivatives highlighted their potential in drug development:
- Cytotoxicity Assessment : In vitro assays revealed that several derivatives increased apoptosis in cancer cells significantly more than untreated controls .
- Toxicity Evaluation : The toxicity was assessed using Daphnia magna, where compounds displayed low lethality percentages (<20%) at high concentrations (200 µM), indicating a favorable safety profile for further development .
Properties
IUPAC Name |
5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-6-3-7(2)5-8(4-6)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUYFXIGDRWUJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NN=C(S2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.